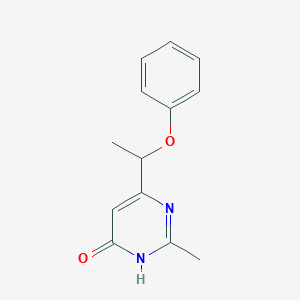

2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol

CAS No.:

Cat. No.: VC17855253

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2 |

|---|---|

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 2-methyl-4-(1-phenoxyethyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C13H14N2O2/c1-9(17-11-6-4-3-5-7-11)12-8-13(16)15-10(2)14-12/h3-9H,1-2H3,(H,14,15,16) |

| Standard InChI Key | JTZAJGRDQSNMCD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C(C)OC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Methyl-6-(1-phenoxyethyl)pyrimidin-4-ol features a pyrimidine ring substituted at positions 2 and 6 with a methyl group and a 1-phenoxyethyl moiety, respectively. The hydroxyl group at position 4 introduces hydrogen-bonding capability, which influences solubility and intermolecular interactions. Compared to its trifluoromethyl analog (CAS 2836-44-4), the phenoxyethyl substituent introduces steric bulk and aromaticity, potentially altering binding affinity in biological systems .

Spectroscopic Properties

While nuclear magnetic resonance (NMR) data for 2-methyl-6-(1-phenoxyethyl)pyrimidin-4-ol is unavailable, analogs like 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol exhibit characteristic signals:

-

¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 6.68 (s, 1H, pyrimidine-H), and 13.02 (s, 1H, -OH) .

-

¹⁹F NMR (DMSO-d₆): δ -72.13 for the -CF₃ group .

For the phenoxyethyl variant, expect additional aromatic protons (δ 6.5–7.5 ppm) and ethylene protons (δ 1.5–4.0 ppm).

Synthetic Methodologies

General Pyrimidine Synthesis

The synthesis of 2-methyl-6-substituted pyrimidin-4-ols typically involves cyclocondensation of β-keto esters with amidines. For example, 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is synthesized via:

-

Cyclization: Ethyl trifluoroacetoacetate reacts with acetamidine hydrochloride in ethanol under basic conditions (NaOMe) at reflux .

-

Chlorination: Treatment with POCl₃ converts the hydroxyl group to a chloro substituent .

Adapting for Phenoxyethyl Substitution

To synthesize 2-methyl-6-(1-phenoxyethyl)pyrimidin-4-ol, the following modifications are proposed:

-

Replace trifluoroacetoacetate with a phenoxyethyl-substituted β-keto ester.

-

Optimize reaction conditions to accommodate steric hindrance from the phenoxyethyl group.

Physicochemical Properties

Solubility and Log P

For 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol:

-

Solubility: 7.86 mg/mL in water .

The phenoxyethyl analog likely exhibits higher lipophilicity (estimated Log P ≈ 2.5–3.0) due to the aromatic substituent, reducing aqueous solubility but enhancing membrane permeability.

Challenges and Future Directions

Synthetic Hurdles

-

Steric Effects: The phenoxyethyl group may hinder cyclization, requiring elevated temperatures or catalytic assistance.

-

Purification: Chromatographic separation may be necessary due to byproducts from incomplete reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume